(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine
Description
(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine is a chiral amine featuring a thietane (three-membered sulfur-containing ring) core substituted with an m-tolyl (meta-methylphenyl) group. This compound’s stereochemistry (S-configuration) and structural features make it a candidate for pharmacological applications, particularly in neurotransmitter modulation, due to its similarity to other bioactive amines like duloxetine .
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-[(1S)-1-(3-methylphenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-4-3-5-11(6-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-/m0/s1 |
InChI Key |
FTXAIKKIUBORIP-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)NC2CSC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.
Attachment of the m-Tolyl Group: This step involves the substitution of a suitable leaving group with the m-tolyl group under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a precursor for the development of pharmaceutical compounds with specific biological activities.
Industry: In the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Insights
Table 2: Comparative Physicochemical Data
Research Findings and Functional Implications
Thietane vs. Thiophene Reactivity :
- The thietane core in the target compound introduces significant ring strain compared to the thiophene in duloxetine. This strain may enhance reactivity but reduce metabolic stability .
- Thiophene’s aromaticity in duloxetine contributes to π-π stacking interactions with biological targets, a feature absent in thietane derivatives .
Stereochemical Impact :
- The (S)-configuration in the target compound aligns with duloxetine’s stereochemistry, which is critical for binding to serotonin transporters . In contrast, the (R)-isomer in ’s compound shows distinct market trends, suggesting divergent biological activities .
Aromatic Substitutents :
- m-Tolyl groups (meta-methylphenyl) offer moderate hydrophobicity, whereas naphthyloxy groups (as in duloxetine) enhance lipophilicity and binding to hydrophobic pockets in proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
